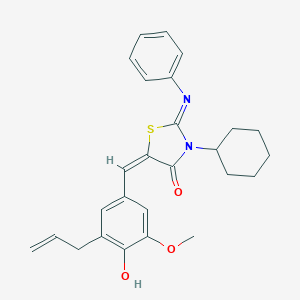
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, which has been widely used for the treatment of pain and inflammation. However, naproxen has been associated with gastrointestinal side effects, which limit its long-term use. ATB-346 is designed to overcome these limitations while retaining the anti-inflammatory and analgesic properties of naproxen.
Wirkmechanismus
The mechanism of action of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. Future research should focus on elucidating the mechanism of action of the compound.
3. Other therapeutic applications: While 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promise for the treatment of pain and inflammation, there may be other therapeutic applications for the compound. Future research should focus on exploring other potential therapeutic applications of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. Well-established synthesis method: The synthesis method for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is well-established and reproducible, which makes it easy to obtain the compound for use in experiments.
2. Potent anti-inflammatory and analgesic properties: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to be more effective than naproxen in reducing inflammation and pain, which makes it a promising compound for use in experiments.
3. Reduced gastrointestinal damage: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is less damaging to the gastrointestinal tract than naproxen, which makes it a safer compound to use in experiments.
Some of the limitations of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one for use in lab experiments include:
1. Limited research: While there have been a number of studies conducted on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, there is still a limited amount of research on the compound.
2. Cost: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is a relatively expensive compound, which may limit its use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. Some of these include:
1. Clinical trials: While there have been a number of preclinical studies conducted on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, there have been no clinical trials conducted to date. Future research should focus on conducting clinical trials to determine the safety and efficacy of the compound in humans.
2.
Synthesemethoden
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is synthesized through a multistep process that involves the reaction of naproxen with various reagents. The synthesis process has been optimized to achieve high yields and purity of the final product. The details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is well-established and reproducible.
Wissenschaftliche Forschungsanwendungen
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of extensive scientific research, with studies conducted to investigate its potential therapeutic applications. Some of the areas where 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promise include:
1. Pain and inflammation: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to be effective in reducing pain and inflammation in preclinical studies. It has been shown to be more effective than naproxen in reducing inflammation in animal models.
2. Gastrointestinal safety: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been designed to reduce the gastrointestinal side effects of naproxen. Studies have shown that 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is less damaging to the gastrointestinal tract than naproxen.
3. Cardiovascular safety: NSAIDs have been associated with an increased risk of cardiovascular events. However, studies have shown that 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one does not have the same cardiovascular risks as other NSAIDs.
Eigenschaften
Produktname |
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C26H28N2O3S |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(5E)-3-cyclohexyl-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N2O3S/c1-3-10-19-15-18(16-22(31-2)24(19)29)17-23-25(30)28(21-13-8-5-9-14-21)26(32-23)27-20-11-6-4-7-12-20/h3-4,6-7,11-12,15-17,21,29H,1,5,8-10,13-14H2,2H3/b23-17+,27-26? |
InChI-Schlüssel |
JACQLCOQEXLMCM-GXVPZIMRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
Kanonische SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



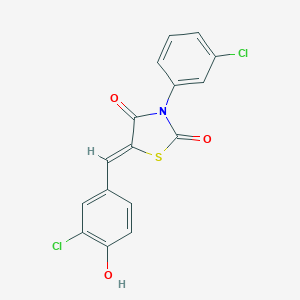
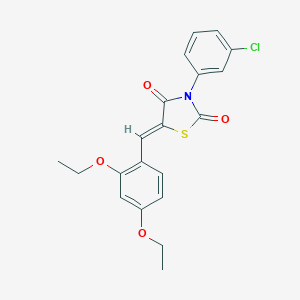
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)

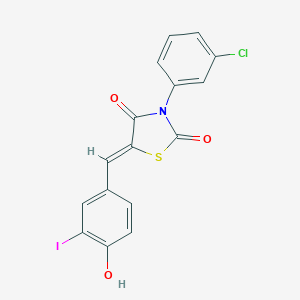
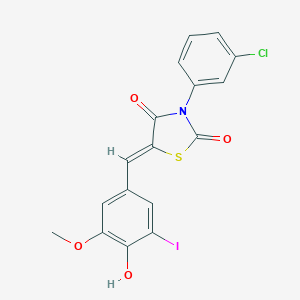
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)

